Risperidone 9-Ethylidenecarboxylate is a derivative of risperidone, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. This compound is characterized by its unique ethylidenecarboxylate group, which differentiates it from its parent compound, risperidone. The modification in its chemical structure may influence its pharmacological properties and therapeutic efficacy.
Risperidone was originally developed in the late 1980s by Janssen Pharmaceutica and has since been widely studied and utilized in clinical settings. The specific compound, risperidone 9-Ethylidenecarboxylate, is referenced in various patent documents and scientific literature, indicating ongoing interest in its synthesis and potential applications in medicine .
Risperidone 9-Ethylidenecarboxylate falls under the category of antipsychotic agents. It is classified as a thienobenzodiazepine derivative, similar to other compounds within the same pharmacological class. This classification is significant for understanding its mechanism of action and therapeutic applications.
The synthesis of risperidone 9-Ethylidenecarboxylate involves several chemical reactions that modify the original risperidone structure. A common method includes the reaction of risperidone with ethyl acetoacetate or similar reagents under acidic conditions to facilitate the formation of the ethylidenecarboxylate moiety.
Technical Details:
The molecular structure of risperidone 9-Ethylidenecarboxylate can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure:
Risperidone 9-Ethylidenecarboxylate can undergo various chemical reactions typical for esters and amines, including hydrolysis, transesterification, and nucleophilic substitutions.
Technical Details:
As an antipsychotic agent, risperidone 9-Ethylidenecarboxylate likely exerts its effects through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action is crucial for managing symptoms associated with schizophrenia and bipolar disorder.
Pharmacological studies indicate that compounds with similar structures exhibit a favorable ratio of dopamine to serotonin receptor affinity, which is essential for minimizing side effects while maximizing therapeutic benefits .
Risperidone 9-Ethylidenecarboxylate is primarily investigated for its potential use in treating psychiatric disorders such as schizophrenia and bipolar disorder. Its unique chemical modifications may offer advantages in terms of efficacy or side effect profiles compared to traditional formulations of risperidone. Ongoing research aims to explore its pharmacokinetics, safety, and therapeutic effectiveness in clinical settings .
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2